Methyl 3-amino-2-methoxy-5-methylbenzoate hydrochloride
Overview
Description
Methyl 3-amino-2-methoxy-5-methylbenzoate hydrochloride is a chemical compound with the CAS Number: 1203898-09-2 . It has a molecular weight of 231.68 and its IUPAC name is methyl 3-amino-2-methoxy-5-methylbenzoate hydrochloride . It is a solid substance used in scientific experiments.
Molecular Structure Analysis
The InChI code for Methyl 3-amino-2-methoxy-5-methylbenzoate hydrochloride is 1S/C10H13NO3.ClH/c1-6-4-7 (10 (12)14-3)9 (13-2)8 (11)5-6;/h4-5H,11H2,1-3H3;1H . The linear formula of this compound is C10H14ClNO3 .Physical And Chemical Properties Analysis
Methyl 3-amino-2-methoxy-5-methylbenzoate hydrochloride is a solid substance . It has a melting point of 210 - 211 degrees . The molecular weight of this compound is 231.68 .Scientific Research Applications
Photodynamic Therapy Applications
One notable application of compounds related to Methyl 3-amino-2-methoxy-5-methylbenzoate hydrochloride is in photodynamic therapy, particularly in the treatment of cancer. For instance, a study on a new zinc phthalocyanine derivative, substituted with benzenesulfonamide derivative groups, has shown promising results. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are critical for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor Agents
Another significant area of application is in the development of antitumor agents. For example, derivatives of 2-(3,4,5-trimethoxybenzoyl)-2-aminoindole have been synthesized for their potential as antimitotic agents and tubulin inhibitors. Such compounds have shown potent antiproliferative effects, targeting tubulin at the colchicine binding site, leading to apoptotic cell death (Romagnoli et al., 2008).
Intermediate for Anti-Cancer Drugs
Compounds like Bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, an intermediate for some anti-cancer drugs, have been synthesized using processes involving chemicals similar to Methyl 3-amino-2-methoxy-5-methylbenzoate hydrochloride. These intermediates play a crucial role in the synthesis of drugs inhibiting thymidylate synthase, a key enzyme in DNA synthesis (Cao Sheng-li, 2004).
Synthesis of Pharmacologically Active Compounds
The compound also finds use in the synthesis of various pharmacologically active derivatives. For example, the synthesis of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate and its derivatives has been explored for potential pharmacological applications (Chapman, Clarke, Gore, & Sharma, 1971).
Antifungal and Antimicrobial Activities
Additionally, compounds like Methyl 3-chloro-6-hydroxy-2-(4-hydroxy-2-methoxy-6-methylphenoxy)-4-methoxybenzoate isolated from marine endophytic fungi have shown moderate antitumor and antimicrobial activity. These findings open up possibilities for their use in treating various infections and diseases (Xia et al., 2011).
Safety And Hazards
properties
IUPAC Name |
methyl 3-amino-2-methoxy-5-methylbenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-6-4-7(10(12)14-3)9(13-2)8(11)5-6;/h4-5H,11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERUJRZGLWCPSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)OC)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-2-methoxy-5-methylbenzoate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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